Cas no 81-59-4 (5,8-Dihydroxyleucoquinizarin)
5,8-Dihydroxyleucoquinizarin Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Anthracenedione,2,3-dihydro-1,4,5,8-tetrahydroxy-
- 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone
- 5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione
- 5,8-Dihydroxyleucoquinizarin
- LEUCO-1,4,5,8-TETRAHYDROXYANTRAQUINONE
- 9,2,3-dihydro-1,4,5,8-tetrahydroxy
- EINECS 201-364-5
- Leuco-1,4,5,8-tetrahydroxyanthraquinone
- 9,10-Athracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
- 81-59-4
- YEQJLOBHABHMCV-UHFFFAOYSA-N
- SCHEMBL11088899
- 1,4,5,8-Tetrahydroxyanthraquinone, leuco derivative
- NSC 23122
- 1,5,8-Tetrahydroxyanthraquinone, leuco derivative
- 1,4,5,8-Tetrahydroxyanthraquinone, leucoderivative
- 1,4,5,8-tetrahydroxy-2,3,9,10-tetrahydroanthracene-9,10-dione
- QJQPINQAQJTYMH-UHFFFAOYSA-N
- 1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione
- 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
- 1,5,8-Tetrahydroxyanthraquinone, leucoderivative
- 9, 2,3-dihydro-1,4,5,8-tetrahydroxy-
- Leuco-1,4,5,8,-tetrahydroxyanthraquinone
- SCHEMBL17464265
- DTXSID0058851
- NS00038141
- 1,4,5,8-TETRAHYDROXY-2,3-DIHYDROANTHRACENE-9,10-DIONE
- NSC-23122
- W-104204
- FT-0627801
- NSC23122
- 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione
- leuco 1,4,5,8-tetrahydroxyanthraquinone
- 1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione; NSC 23122
-
- Inchi: 1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2
- InChI Key: QJQPINQAQJTYMH-UHFFFAOYSA-N
- SMILES: OC1=C2C(=CC=C(C2=C(C2C(CCC(C=21)=O)=O)O)O)O
Computed Properties
- Exact Mass: 274.04800
- Monoisotopic Mass: 274.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115A^2
- XLogP3: 2
Experimental Properties
- Density: 1.798
- Melting Point: NA
- Boiling Point: 543.837°C at 760 mmHg
- Flash Point: 296.768°C
- Refractive Index: 1.796
- Solubility: DMSO (Very Slightly, Heated)
- PSA: 115.06000
- LogP: 1.89480
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
5,8-Dihydroxyleucoquinizarin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,8-Dihydroxyleucoquinizarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D454505-5mg |
5,8-Dihydroxyleucoquinizarin |
81-59-4 | 5mg |
$ 184.00 | 2023-09-07 | ||
| TRC | D454505-50mg |
5,8-Dihydroxyleucoquinizarin |
81-59-4 | 50mg |
$ 1455.00 | 2023-09-07 | ||
| Chemenu | CM360065-1000g |
2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone |
81-59-4 | 95% | 1000g |
$2277 | 2024-07-23 | |
| Aaron | AR00G60J-1g |
2,3-DIHYDRO-1,4,5,8-TETRAHYDROXYANTHRAQUINONE |
81-59-4 | 97% | 1g |
$17.00 | 2025-02-17 | |
| Aaron | AR00G60J-5g |
2,3-DIHYDRO-1,4,5,8-TETRAHYDROXYANTHRAQUINONE |
81-59-4 | 97% | 5g |
$58.00 | 2025-02-17 | |
| Aaron | AR00G60J-25g |
2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone |
81-59-4 | 97% | 25g |
$201.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-1g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 1g |
¥136.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-5g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 5g |
¥555.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-25g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 25g |
¥1943.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843069-100g |
1,4,5,8-tetrahydroxy-2,3-dihydroanthracene-9,10-dione |
81-59-4 | 97% | 100g |
¥6662.00 | 2024-07-28 |
5,8-Dihydroxyleucoquinizarin Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 5,8-Dihydroxyleucoquinizarin
Comprehensive Analysis of 5,8-Dihydroxyleucoquinizarin (CAS No. 81-59-4): Properties, Applications, and Innovations
5,8-Dihydroxyleucoquinizarin (CAS No. 81-59-4) is a specialized organic compound belonging to the anthraquinone derivative family. Its unique molecular structure, featuring hydroxyl groups at the 5 and 8 positions, makes it a subject of significant interest in dye chemistry, pharmaceutical research, and material science. This compound is often referred to in scientific literature as leucoquinizarin dihydroxide, highlighting its reduced form and functional groups. Researchers and industries value its versatility, particularly in applications requiring chromophoric properties or redox-active moieties.
In recent years, the demand for sustainable dyes and bioactive compounds has surged, driven by environmental regulations and consumer preferences. 5,8-Dihydroxyleucoquinizarin aligns with these trends due to its potential as a green chemistry alternative in textile manufacturing. Studies suggest its derivatives may replace synthetic dyes with lower ecological footprints. Additionally, its antioxidant properties have sparked investigations into nutraceutical and cosmetic formulations, addressing the growing market for natural active ingredients.
The synthesis of CAS No. 81-59-4 typically involves the controlled reduction of quinizarin, followed by hydroxylation. Advanced techniques like microwave-assisted synthesis and enzymatic catalysis are being explored to improve yield and purity. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its structural integrity, while computational modeling predicts its reactivity in complex systems. Such methodologies cater to the increasing focus on process optimization and quality control in fine chemical production.
Beyond traditional uses, 5,8-Dihydroxyleucoquinizarin shows promise in emerging technologies. For instance, its electron-transfer capabilities are being tested in organic semiconductors for flexible electronics. Another cutting-edge application includes its role as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species under light exposure. These innovations respond to the global search for non-toxic therapeutic agents and energy-efficient materials.
From a commercial perspective, suppliers of 81-59-4 emphasize compliance with REACH and GMP standards, ensuring safety and traceability. Market analyses indicate steady growth in its procurement for R&D laboratories and specialty chemical sectors. Frequently searched queries like "5,8-Dihydroxyleucoquinizarin solubility" or "CAS 81-59-4 supplier" reflect user interest in practical handling and sourcing. Technical data sheets typically detail its solubility in polar solvents and stability under inert atmospheres.
Ongoing research aims to expand the utility of 5,8-Dihydroxyleucoquinizarin through structural modifications. Hybrid molecules incorporating this core are being designed for targeted drug delivery systems, leveraging its biocompatibility. Environmental scientists also explore its degradation pathways to assess ecological impact, aligning with circular economy principles. Such multidisciplinary approaches underscore its relevance in solving contemporary challenges across industries.
In conclusion, 5,8-Dihydroxyleucoquinizarin (CAS No. 81-59-4) exemplifies the convergence of tradition and innovation in chemical sciences. Its adaptability to green chemistry, healthcare, and advanced materials positions it as a compound of enduring significance. As scientific inquiry and industrial needs evolve, this anthraquinone derivative will likely remain at the forefront of high-value chemical applications.
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